In vivo: OA is synthesized in vivo through enzymatic pathways primarily involving glutamate-cysteine ligase (GshA) and glutathione synthase (GshB), the same enzymes responsible for GSH biosynthesis [, , , ].
This synthesis can be influenced by factors like precursor availability (glutamate, 2-aminobutyrate, glycine) [, ] and the presence of enzyme inhibitors like 5′-AMP [].
The kidney exhibits a high capacity for OA synthesis, potentially utilizing exogenous γ-glutamyl dipeptide precursors [, ].
In vitro: OA can be synthesized in vitro using lens extracts [, ] or engineered Escherichia coli cells [].
Optimizing enzyme expression, desensitizing product inhibition of GshA, and eliminating OA-degrading enzymes like γ-glutamyltranspeptidase enhance OA production in E. coli [].
Chemical Synthesis: While not explicitly detailed in the provided papers, the chemical synthesis of OA and its derivatives modified with C60 fullerenes is mentioned []. This suggests the possibility of synthesizing OA through chemical means, potentially expanding research avenues for this tripeptide.
Synthesis Analysis
This method utilizes purified enzymes to synthesize OA on a larger scale []. This approach can be beneficial for research requiring substantial quantities of OA.
Molecular Structure Analysis
OA shares a similar structure with GSH, with the key difference being the substitution of cysteine with L-2-aminobutyrate [, , ].
This structural similarity allows OA to interact with GSH-related enzymes and potentially influence GSH-dependent processes [, ].
Size-reduced basis set calculations using methods like CTOCD-GRRO and -GPRO have been employed to accurately predict isotropic nuclear magnetic shieldings of OA []. This highlights the use of computational chemistry in understanding OA's properties and potential interactions.
Chemical Reactions Analysis
Formation of GSH Adducts: OA, similar to GSH, can form reversible adducts with compounds like chelerythrine (CHEL), which are then transported by multidrug resistance proteins like Mrp2 [].
Cyclodehydration: While not directly studied with OA, computational studies on maleamic acid (structurally similar to OA) suggest that cyclodehydration in the presence of acetic anhydride could be a potential reaction pathway for OA, yielding maleimides or isomaleimides []. This reaction pathway requires further investigation with OA.
Mechanism of Action
OA is investigated as a potential biomarker for oxidative stress and hepatic GSH depletion [, , , , ].
Elevated OA levels have been observed in mice with acetaminophen-induced acute liver failure, suggesting its potential as a marker for liver damage [].
Due to its structural similarity to GSH, OA is employed as a tool in studying GSH metabolism, transport, and related enzymatic activities [, , , , , ].
Potential Therapeutic Target:
While requiring further research, OA’s role in regulating GSH levels and interacting with GSH-dependent processes makes it a potential target for therapeutic interventions in conditions associated with oxidative stress and GSH depletion [].
Applications
Metabolic Studies: OA has been utilized in metabolomic studies to investigate metabolic responses to environmental changes and genetic perturbations in organisms like Schizosaccharomyces pombe [].
Food Industry: OA is suggested to have potential applications in the food industry, potentially contributing to flavor enhancement (kokumi taste) [].
Related Compounds
Glutathione (GSH)
Relevance: Glutathione is a close structural analog of ophthalmic acid, differing only in the presence of a cysteine residue instead of 2-aminobutyrate. Both compounds share the γ-glutamyl and glycine moieties. Studies have shown that both ophthalmic acid and glutathione are synthesized by the same enzymatic pathway, with glutathione synthetase being a key enzyme involved in their formation. [, , , , , , ] Several studies suggest that ophthalmic acid levels may serve as an indicator of glutathione status, particularly in situations of oxidative stress or glutathione depletion. [, , , , , ]
5-Oxoproline
Relevance: 5-Oxoproline is a product of ophthalmic acid degradation, formed through the action of γ-glutamyl cyclotransferase. [, , ] Both 5-oxoproline and ophthalmic acid have been proposed as potential biomarkers for assessing hepatic glutathione status, particularly in cases of drug-induced liver injury. [, ] Elevated levels of these compounds may indicate impaired glutathione metabolism and detoxification capacity.
γ-Glutamyl-2-aminobutyrate
Relevance: γ-Glutamyl-2-aminobutyrate is a key intermediate in the formation of ophthalmic acid. [, , ] The synthesis of ophthalmic acid from its constituent amino acids (glutamic acid, 2-aminobutyrate, and glycine) occurs in a two-step process. First, γ-glutamylcysteine synthetase catalyzes the formation of γ-glutamyl-2-aminobutyrate from glutamate and 2-aminobutyrate. Subsequently, glutathione synthetase utilizes γ-glutamyl-2-aminobutyrate and glycine to produce ophthalmic acid. [, ]
Seleno-bis(S-glutathionyl)arsinium ion [(GS)2AsSe]−
Relevance: While not structurally related to ophthalmic acid, seleno-bis(S-glutathionyl)arsinium ion is relevant in the context of multidrug resistance protein 2 (MRP2) transporter activity. Studies have shown that both this conjugate and arsenic triglutathione [As(GS)3], a glutathione conjugate of arsenic, are substrates for MRP2. [] This transporter is also implicated in the biliary excretion of ophthalmic acid. [, ]
N-Acetyl-p-benzoquinone imine (NAPQI)
Relevance: Although structurally unrelated to ophthalmic acid, NAPQI is relevant in the context of acetaminophen-induced liver injury and its impact on glutathione metabolism. NAPQI is detoxified in the liver primarily through conjugation with glutathione. [] Ophthalmic acid has been investigated as a potential biomarker for acetaminophen-induced liver injury, as its levels may reflect glutathione depletion during NAPQI detoxification. []
Other Related Compounds
S-Methylglutathione: A glutathione derivative that inhibits methylmercury efflux from brain capillary endothelial cells, a process thought to involve glutathione conjugation. [] This compound has also been implicated in the study of Oatp2, a transporter that exhibits sensitivity to glutathione and its derivatives, suggesting a potential role for these compounds in organic anion transport. []
S-Ethylglutathione, S-Butylglutathione, S-Sulfobromophthalein-glutathione, and S-Dinitrophenyl glutathione: Glutathione conjugates that, along with S-methylglutathione, demonstrate inhibitory effects on methylmercury efflux from brain capillary endothelial cells. []
γ-Glutamylglycylglycine: A glutathione analog that, alongside ophthalmic acid, exhibits inhibitory effects on methylmercury efflux, albeit less potently than glutathione S-conjugates. []
L-γ-Glutamyl-L-3,4-dihydroxyphenylalanine (γ-Glutamyl-DOPA): A gamma-glutamyl derivative utilized in exploring the potential of the gamma-glutamyl group as a carrier for targeted drug delivery to the kidneys. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DRD2 Antagonist/ClpP Agonist ONC206 is an orally bioavailable, selective bitopic dopamine receptor D2 (DRD2) antagonist and mitochondrial caseinolytic protease P (ClpP) agonist, with potential antineoplastic activity. Upon administration, DRD2 antagonist/ClpP agonist ONC206 targets, binds to and inhibits the activity of DRD2. This may inactivate Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/death receptor type 5 (DR5; TRAIL receptor 2) signaling in tumor cells. In addition, ONC206 targets and binds to ClpP and induces proteolysis. This may disrupt mitochondrial structure and function in tumor cells and lead to tumor cell death. DRD2, a G protein-coupled receptor (GPCR), is overexpressed in various malignancies. It is activated by dopamine produced by the tumor cells or present in the tumor microenvironment (TME) and plays an important role in the pro-survival and stress signaling pathways. ONC206 is able to cross the blood-brain barrier (BBB).
Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron (has active moiety).
ONO-0300302 is a Slow Tight Binding LPA1 Antagonist (IC50: 0.16 nM) for the Treatment of Benign Prostatic Hyperplasia. ONO-0300302 inhibited significantly an LPA-induced increase of intraurethral pressure (IUP) in rat (3 mg/kg, p.o.) and dog (1 mg/kg, p.o.) over 12 h. Binding experiments with [3H]-ONO-0300302 suggest that the observed long duration action is because of the slow tight binding character of ONO-0300302.
Ondansetron is a member of carbazoles. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. Having been developed in the 1980s by GlaxoSmithKline and approved by the US FDA since January 1991, ondansetron has demonstrated a long history of use and efficacy. Commonly formulated as oral tablets, orally disintegrating tablets (ODT), and injections, and available as generic products as well, ondansetron continues to see contemporary innovations in its formulation and use, including the development of orally soluble films that are both discreet in administration and less of a burden in comparison to having patients attempt to swallow pills during emesis. The FDA withdrew its approval for the use of all intravenous drug products containing more than 16 mg of ondansetron hydrochloride in a single dose, due to a high risk of QT prolongation. Ondansetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of ondansetron is as a Serotonin 3 Receptor Antagonist. Ondansetron is a carbazole derivative with antiemetic activity. As a selective serotonin receptor antagonist, ondansetron competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04) Ondansetron is a well tolerated drug with few side effects. Headache, constipation, and dizziness are the most commonly reported side effects associated with its use. There have been no significant drug interactions reported with this drugs use. It is broken down by the hepatic cytochrome P450 system and it has little effect on the metabolism of other drugs broken down by this system; Ondansetron is a serotonin 5-HT3 receptor antagonist used mainly to treat nausea and vomiting following chemotherapy. Its effects are thought to be on both peripheral and central nerves. One part is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata, the other is a blockage of serotonin receptors in the chemoreceptor trigger zone. It does not have much effect on vomiting due to motion sickness. This drug does not have any effect on dopamine receptors or muscarinic receptors; A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties; Ondansetron (INN) is a serotonin 5-HT3 receptor antagonist used mainly to treat nausea and vomiting following chemotherapy. Its effects are thought to be on both peripheral and central nerves. One part is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla oblongata, the other is a blockage of serotonin receptors in the chemoreceptor trigger zone. It does not have much effect on vomiting due to motion sickness. This drug does not have any effect on dopamine receptors or muscarinic receptors. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron Hydrochloride (has salt form).